molecular formula C12H19N3 B6257735 2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine CAS No. 1520398-71-3

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine

Katalognummer: B6257735
CAS-Nummer: 1520398-71-3
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: FIVXCCVVADBFMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with two methyl groups at positions 2 and 5, and a 3-methylpyridin-4-yl group at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring . This method is advantageous due to its simplicity and the ability to introduce various functional groups into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and the desired scale of production. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. The compound’s structure allows it to interact with target macromolecules, facilitating the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-dimethylpiperazine: Lacks the pyridinyl group, resulting in different biological activity and applications.

    1-(3-methylpyridin-4-yl)piperazine: Lacks the dimethyl substitution on the piperazine ring, which can affect its pharmacokinetic properties.

Uniqueness

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine is unique due to the presence of both the dimethyl-substituted piperazine ring and the 3-methylpyridin-4-yl group. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

1520398-71-3

Molekularformel

C12H19N3

Molekulargewicht

205.30 g/mol

IUPAC-Name

2,5-dimethyl-1-(3-methylpyridin-4-yl)piperazine

InChI

InChI=1S/C12H19N3/c1-9-6-13-5-4-12(9)15-8-10(2)14-7-11(15)3/h4-6,10-11,14H,7-8H2,1-3H3

InChI-Schlüssel

FIVXCCVVADBFMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC(CN1C2=C(C=NC=C2)C)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.